2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one
Description
The compound 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one features a chromen-4-one (coumarin) core linked to a piperazine moiety substituted with a 1,2,5-thiadiazole ring. This hybrid structure combines the bioactive coumarin scaffold, known for antimicrobial, anti-inflammatory, and anticancer properties, with a piperazine-thiadiazole group that may enhance solubility, bioavailability, and target specificity. The thiadiazole ring contributes to electron-deficient aromatic interactions, while the piperazine linker offers conformational flexibility for receptor binding.
Properties
IUPAC Name |
2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-12-9-14(23-13-4-2-1-3-11(12)13)16(22)20-7-5-19(6-8-20)15-10-17-24-18-15/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVSFKNBPZICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.
Piperazine Derivative Formation: The piperazine derivative is prepared by reacting 1,2,5-thiadiazol-3-yl-piperazine with appropriate carbonyl compounds.
Coupling with Chromenone: The final step involves coupling the piperazine derivative with chromenone under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and chromenone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one is a heterocyclic compound notable for its complex structure, which combines features from thiadiazole, piperazine, and chromenone. This compound has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Target of Action
The primary target of this compound is the 5-HT1A receptor , which plays a significant role in the serotonin signaling pathway.
Mode of Action
This compound acts as both a potent agonist and antagonist at the 5-HT1A receptor. Its interaction leads to modulation of serotonin pathways that are crucial for various physiological processes such as mood regulation and anxiety responses.
Biological Activities
The biological activities of this compound include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits broad-spectrum activity against bacteria and fungi. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, potentially through apoptosis induction. |
| Anti-inflammatory | Inhibits inflammatory pathways, contributing to therapeutic potential in inflammatory diseases. |
Medicinal Chemistry
The compound has been explored for its potential in drug development due to its diverse biological activities. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.
Antiviral Research
Research indicates that compounds with similar structures may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment. The potential antiviral properties of this compound warrant investigation into its efficacy against viral pathogens.
Anticancer Studies
Studies have shown that this compound can induce apoptosis in various cancer cell lines. Its mechanism may involve the modulation of apoptotic pathways, making it a candidate for anticancer drug development.
Anti-inflammatory Applications
The anti-inflammatory properties suggest its use in treating chronic inflammatory conditions. By inhibiting specific inflammatory pathways, this compound could serve as a therapeutic agent in conditions such as arthritis or inflammatory bowel disease.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : Synthesized by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.
- Piperazine Derivative Formation : The piperazine derivative is prepared by reacting 1,2,5-thiadiazol-3-yl-piperazine with appropriate carbonyl compounds.
- Coupling with Chromenone : The final step involves coupling the piperazine derivative with chromenone under suitable conditions.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Antimicrobial Activity Study : A study demonstrated broad-spectrum antimicrobial effects against various pathogens using the compound at varying concentrations.
- Cytotoxicity Assays : In vitro assays showed significant cytotoxic effects on human cancer cell lines, indicating its potential as an anticancer agent.
- Inflammation Model Testing : Animal models treated with the compound exhibited reduced markers of inflammation compared to control groups.
Mechanism of Action
The mechanism of action of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with metal ions and proteins, while the piperazine and chromenone moieties contribute to the compound’s overall binding affinity and specificity . These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Structural Divergence: The target compound’s piperazine-thiadiazole substituent distinguishes it from fused thiadiazole systems (e.g., 4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one) and sulfonylphenyl derivatives (e.g., 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one). The piperazine linker may enhance binding to flexible enzyme pockets compared to rigid fused systems.
- Synthetic Routes: Thiadiazole incorporation varies: fused derivatives require direct cyclization (e.g., thionyl chloride with diaminocoumarin) , whereas the target compound likely involves modular coupling of pre-synthesized piperazine-thiadiazole and chromen-4-one units.
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperazine-thiadiazole substituents may improve aqueous solubility compared to hydrophobic fused thiadiazoles or methylsulfonylphenyl groups.
Biological Activity
2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines structural features of thiadiazole, piperazine, and chromenone, which contribute to its pharmacological potential.
Chemical Structure
The compound's chemical structure is represented as follows:
The primary target of this compound is the 5-HT1A receptor , where it acts as both a potent agonist and antagonist. This interaction modulates the serotonin signaling pathway , which is crucial in various physiological processes including mood regulation and anxiety responses .
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits broad-spectrum antimicrobial effects against various pathogens.
- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : Inhibits inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent. -
Anticancer Research :
In vitro assays were conducted on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers such as caspase activation. These findings highlight its potential as an anticancer therapeutic . -
Anti-inflammatory Effects :
The compound was tested for its ability to inhibit pro-inflammatory cytokines in human macrophages. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, indicating its role in modulating inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
